N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine

Biomonitoring Isotope Dilution Mass Spectrometry Toluene Exposure

N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine (DL-S-Benzylmercapturic Acid-d5) is a stable-isotope-labeled, racemic derivative of the toluene metabolite S-benzylmercapturic acid. It bears five deuterium atoms on the phenyl ring (phenyl-d5) and is supplied as a 1:1 mixture of D- and L-enantiomers.

Molecular Formula C12H15NO3S
Molecular Weight 258.35 g/mol
Cat. No. B12409866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine
Molecular FormulaC12H15NO3S
Molecular Weight258.35 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/i2D,3D,4D,5D,6D
InChIKeyBJUXDERNWYKSIQ-VIQYUKPQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine – Isotopic and Stereochemical Baseline for Procurement Decisions


N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine (DL-S-Benzylmercapturic Acid-d5) is a stable-isotope-labeled, racemic derivative of the toluene metabolite S-benzylmercapturic acid [1]. It bears five deuterium atoms on the phenyl ring (phenyl-d5) and is supplied as a 1:1 mixture of D- and L-enantiomers. Its primary utility is as a liquid chromatography–tandem mass spectrometry (LC–MS/MS) internal standard for the quantitative determination of urinary S-benzylmercapturic acid, a biomarker of toluene exposure [2]. The compound’s key analytical identifiers are a molecular weight of 258.35 Da (unlabeled: 253.32 Da) and a molecular formula of C₁₂H₁₀D₅NO₃S .

Why Unlabeled or Differently Labeled N-Acetyl-S-benzyl-cysteine Analogs Cannot Substitute for the d5-DL Racemate


Generic substitution among N-acetyl-S-benzyl-cysteine variants is precluded by three inseparable analytical parameters that must be matched to the intended LC‑MS/MS method: (i) the mass shift imparted by the isotope label, (ii) the chromatographic behavior of the stereoisomeric form, and (iii) the isotopic enrichment that dictates cross-contribution to the unlabeled analyte channel. The unlabeled compound (MW 253.32) provides no mass separation, while the acetyl‑d3 analog (MW 256.34) delivers a smaller Δm of only 3 Da, which increases the risk of spectral overlap with the analyte’s natural isotopic envelope . The L‑enantiomer‑only d5 standard (N‑Acetyl‑S‑benzyl‑d5‑L‑cysteine, CAS 1955496-81-7) co‑elutes as a single peak on achiral columns, whereas the d5‑DL racemate may better match the chromatographic profile of naturally excreted DL‑S‑benzylmercapturic acid in methods that do not resolve enantiomers [1]. The quantitative evidence below substantiates why these differences translate into measurable performance gaps.

Quantitative Differentiation Evidence: N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine versus Closest Analogs


Isotopic Enrichment: 99 atom% D Phenyl-d5 versus 98 atom% D L-Isomer Standard

N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine (DL-racemate) is supplied with a certified isotopic enrichment of 99 atom % D , whereas the corresponding L-enantiomer standard (N-Acetyl-S-benzyl-d5-L-cysteine, CAS 1955496-81-7) is offered at 98 atom % D . The 1‑percentage‑point higher deuteration level reduces the residual unlabeled fraction that contributes to the analyte signal, lowering the isotope dilution internal standard’s cross-contribution from 2% to 1%.

Biomonitoring Isotope Dilution Mass Spectrometry Toluene Exposure

Mass Shift Magnitude: +5 Da Phenyl-d5 versus +3 Da Acetyl-d3 Labeling

The phenyl‑d5 label on N‑Acetyl‑S‑benzyl‑2,3,4,5,6‑d5‑DL‑cysteine confers a nominal mass difference of +5 Da relative to the unlabeled analyte , whereas the acetyl‑d3 analog (N-(Acetyl-d3)-S-benzyl-L-cysteine, CAS 201404-15-1) provides only a +3 Da shift . The larger Δm of the d5 species places the internal standard’s selected reaction monitoring (SRM) transition farther from the analyte’s M+1 and M+2 natural isotopic peaks, minimizing isotopic cross-talk.

Mass Spectrometry Internal Standard Design Isotope Dilution

Chemical Purity Specification: ≥98% Chemical Purity Confirmed by Orthogonal Methods

The d5‑DL racemate is supplied with a minimum chemical purity of ≥98% as verified by neutralization titration (HPLC/T) and complemented by a 99 atom% D isotopic enrichment certificate . In comparison, some L‑isomer d5 formulations report chemical purity as ≥95% . The 3‑percentage‑point higher chemical purity threshold reduces the potential for interfering impurities that could suppress ionization or generate isobaric interferences in MS detection.

Analytical Reference Standard Chemical Purity Quality Assurance

Stereochemical Scope: DL Racemate Matches Native Excretion Profile for Non-Chiral Methods

Human urinary S‑benzylmercapturic acid is excreted as a mixture of D‑ and L‑enantiomers [1]. N‑Acetyl‑S‑benzyl‑2,3,4,5,6‑d5‑DL‑cysteine, being a racemate, co‑elutes with the native enantiomeric mixture on conventional reversed‑phase columns, ensuring identical matrix effects and ionization efficiency for both enantiomers. The L‑enantiomer‑only d5 standard (CAS 1955496-81-7) may introduce a response bias if the method’s extraction or ionization favors one enantiomer over the other.

Biomarker Analysis Stereochemistry Toluene Metabolism

Labeling Position Stability: Phenyl-d5 Resists Metabolic Back-Exchange versus Acetyl-d3

Deuterium atoms on aromatic carbons (phenyl‑d5) are covalent-bound C–D bonds that are chemically inert under physiological pH and typical sample preparation conditions. In contrast, acetyl‑d3 labels are susceptible to hydrolysis or enzymatic deacetylation, which can release deuterated acetic acid and reduce the effective isotopic enrichment in biological matrices . The aromatic labeling position of N‑Acetyl‑S‑benzyl‑2,3,4,5,6‑d5‑DL‑cysteine therefore provides superior long-term tracer integrity.

Metabolic Stability Deuterium Exchange Pharmacokinetics

Supplier-Documented Long-Term Stability: 3-Year Re-Analysis Recommendation with Room-Temperature Storage

The d5‑DL racemate is documented as stable under recommended room-temperature storage, with a supplier-stated recommendation to re-analyze chemical purity after three years . This stability profile compares favorably to the unlabeled N‑Acetyl‑S‑benzyl‑DL‑cysteine, which requires storage below 15 °C in a cool, dark place . The room-temperature stability reduces storage logistics costs and the risk of degradation during ambient-temperature shipping.

Reference Standard Stability Shelf Life Storage Condition

Priority Procurement Scenarios for N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine Based on Quantitative Evidence


Occupational Biomonitoring of Toluene Exposure via Urinary S-Benzylmercapturic Acid LC-MS/MS

Environmental and occupational health laboratories performing high-throughput urinary S-BMA quantification by isotope dilution LC‑MS/MS should procure the d5‑DL racemate as the internal standard because it provides the recommended ≥5 Da mass shift that prevents isotopic cross-talk from the analyte’s natural [M+2] envelope . Its 99 atom% D enrichment ensures a residual unlabeled fraction of ≤1%, directly supporting the 0.05 μg/L LLOQ reported in validated biomonitoring methods [1].

Non-Chiral LC-MS/MS Methods Requiring Enantiomeric Profile Matching

Analytical laboratories that have validated non-chiral reversed-phase LC‑MS/MS methods for urinary mercapturic acids should select the DL racemate, as it matches the enantiomeric composition of natively excreted S‑BMA . Substituting the L‑enantiomer‑only d5 standard would risk an enantiomer-dependent response bias that could compromise method accuracy without full re-validation.

In Vivo Pharmacokinetic Tracer Studies Requiring Metabolically Stable Labeling

Researchers conducting in vivo metabolic tracing of N‑acetyl‑S‑benzyl‑cysteine should prioritize the phenyl‑d5 label because the aromatic C–D bonds resist metabolic hydrolysis and deuterium‑proton back-exchange, unlike acetyl‑d3 isotopologues that may lose label integrity through esterase or amidase activity . This label stability is critical for accurate compartmental modeling and mass balance studies.

Regulatory Reference Standard Procurement with Defined Stability and Storage Documentation

Laboratories operating under ISO 17025 or GLP quality systems should procure the d5‑DL racemate from suppliers that document room-temperature stability and a 3‑year re-analysis interval . This documentation, combined with a ≥98% chemical purity specification [1], provides the traceable quality attributes required for regulatory submission without the additional cold-chain logistics imposed by the unlabeled compound’s <15 °C storage requirement.

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